molecular formula C19H19N5O3 B2830829 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide CAS No. 1396893-13-2

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide

Cat. No.: B2830829
CAS No.: 1396893-13-2
M. Wt: 365.393
InChI Key: OMVZEELWWRHXHB-KPKJPENVSA-N
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Description

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Biological Activity

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N6O2. Its structure features a tetrazole ring, which is known for its biological activity, particularly in pharmacology. The presence of the methoxyethyl group enhances its solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has highlighted the potential anticancer properties of tetrazole derivatives. A study found that similar compounds can induce apoptosis in cancer cells via the activation of caspase pathways. Specifically, this compound may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Some tetrazole derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could be explored for therapeutic applications in inflammatory conditions.

Case Studies

  • Antimicrobial Study : A comparative analysis of various tetrazole derivatives demonstrated that those with a methoxyethyl substituent showed enhanced antimicrobial activity compared to their counterparts without this group. The study utilized standard disk diffusion methods to assess efficacy against pathogenic bacteria.
  • Cancer Cell Line Testing : In vitro studies on breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analyses confirmed an increase in apoptotic cells, indicating the compound's potential as an anticancer agent.
  • Inflammation Model : In animal models of induced inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups, supporting its anti-inflammatory properties.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AntimicrobialModerateDisruption of cell wall synthesis
AnticancerHighInduction of apoptosis
Anti-inflammatorySignificantInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

(E)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-27-14-13-23-19(26)24(22-21-23)17-10-8-16(9-11-17)20-18(25)12-7-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,20,25)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVZEELWWRHXHB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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